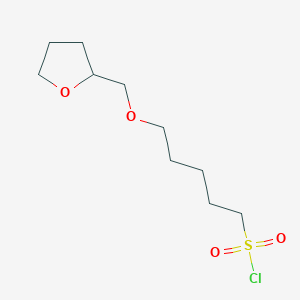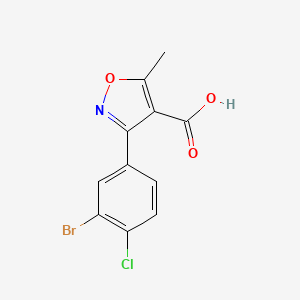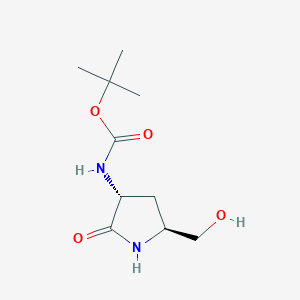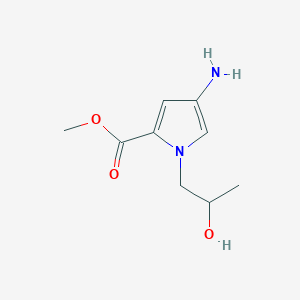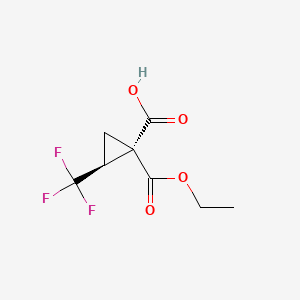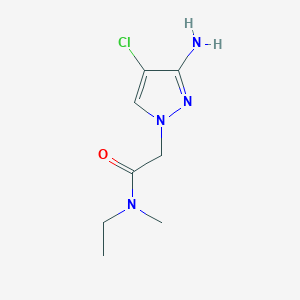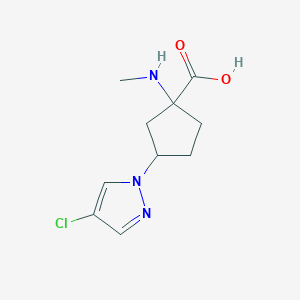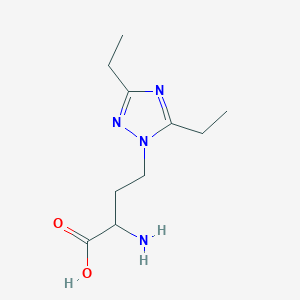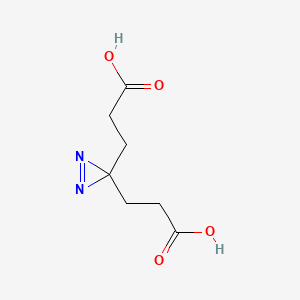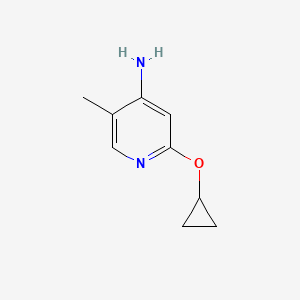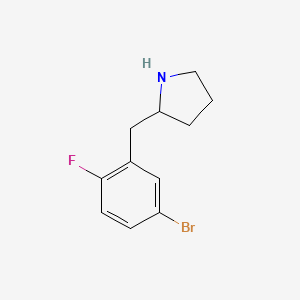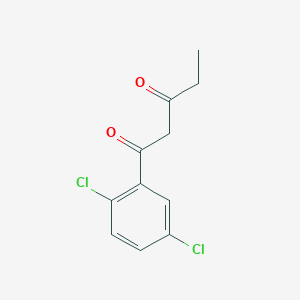
4-Fluoro-3-isopropyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and an isopropyl group attached to the pyrazole ring. The presence of the fluorine atom can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor®.
Attachment of the isopropyl group: This step can be accomplished through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules. The isopropyl group can also influence the compound’s hydrophobicity and overall molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-3-(methyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.
3-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the fluorine atom, affecting its chemical and biological properties.
4-chloro-3-(propan-2-yl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the combination of the fluorine atom and the isopropyl group The fluorine atom can significantly enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts
Eigenschaften
Molekularformel |
C6H10FN3 |
|---|---|
Molekulargewicht |
143.16 g/mol |
IUPAC-Name |
4-fluoro-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H10FN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10) |
InChI-Schlüssel |
IQVLXRPDPVYBDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=NN1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
